Iron

Catalog No.
S567833
CAS No.
7439-89-6
M.F
Fe
M. Wt
55.84 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron

CAS Number

7439-89-6

Product Name

Iron

IUPAC Name

iron

Molecular Formula

Fe

Molecular Weight

55.84 g/mol

InChI

InChI=1S/Fe

InChI Key

XEEYBQQBJWHFJM-UHFFFAOYSA-N

SMILES

[Fe]

Solubility

INSOL IN HOT & COLD WATER, ALKALI, ALC, ETHER; SOL IN ACIDS
Soluble in dilute acid.

Synonyms

300A; 3ZhP; A 131; A 227; A 227 (iron); AC 325; AQ 80; ASC 300; ASC 300 (metal); ATW 230; ATW 432; Actino-iron; Ancor B; Ancor EN 80/150; Ancor Image 100; Armco 80; Armco iron; Atomel 300M200; Atomel 500M; Atomet 28; Atomiron 44MR; AFP 5; BASF-EW; CF

Canonical SMILES

[Fe]

Molecular Structure Analysis

Iron atoms exist as single atoms (monatomic) in their natural state. They have the electron configuration [Ar]3d⁶4s², with six electrons in the 3d subshell. This electronic configuration contributes to iron's ability to form various stable compounds with different oxidation states (+2, +3, +6) by losing or sharing electrons [].


Chemical Reactions Analysis

Iron undergoes various chemical reactions depending on its oxidation state and surrounding conditions. Here are some key examples:

  • Iron Ore Formation (Oxidation)

    In nature, iron readily reacts with oxygen to form iron oxides, the main components of iron ore.

    4Fe(s) + 3O2(g) → 2Fe2O3(s) [Hematite, a common iron ore] []

  • Iron Extraction (Reduction)

    Iron is extracted from iron ore by reducing the oxides with carbon monoxide (CO) in a blast furnace.

    Fe2O3(s) + 3CO(g) → 2Fe(l) + 3CO2(g) []

  • Iron Rusting (Oxidation)

    Iron reacts with oxygen and water vapor in the presence of an electrolyte (like salt) to form iron oxide hydrates, commonly known as rust.

    4Fe(s) + 3O2(g) + 6H2O(l) → 4Fe(OH)3(s) [Rust] []

Physical and Chemical Properties

  • Melting Point: 1538 °C []
  • Boiling Point: 2861 °C []
  • Density: 7.87 g/cm³ []
  • Electrical Conductivity: Good conductor of electricity and heat []
  • Reactivity: Iron is moderately reactive, readily forming oxides and reacting with acids.

Mechanism of Action in Biological Systems

Iron plays a vital role in oxygen transport within living organisms. It is the central element in the heme group, a prosthetic group found in hemoglobin (red blood cells) and myoglobin (muscle cells). Hemoglobin binds to oxygen in the lungs and transports it throughout the body, while myoglobin stores oxygen in muscles [].

  • Iron Deficiency: Insufficient iron intake can lead to iron deficiency anemia, causing fatigue, weakness, and other health problems [].
  • Iron Overload: Excessive iron intake can be toxic, damaging organs like the liver and heart.
  • Fire Hazard: Finely divided iron can be pyrophoric (ignite spontaneously in air).
  • Iron deficiency and anemia

    Iron deficiency is a global health concern, causing anemia, characterized by a lack of red blood cells or hemoglobin, leading to fatigue, weakness, and other symptoms. Research focuses on understanding iron absorption, metabolism, and developing strategies to prevent and treat iron deficiency anemia .

  • Iron overload disorders

    Excessive iron accumulation in the body can lead to organ damage. Research aims to understand the mechanisms of iron overload, develop diagnostic tools, and identify effective treatments for these conditions .

  • Iron-based therapeutics

    Iron has therapeutic potential in various diseases. For example, iron chelators are used to remove excess iron in overload disorders, and iron supplements are crucial for managing anemia .

  • Iron in drug delivery

    Iron oxide nanoparticles are being explored for drug delivery applications due to their unique magnetic properties. These nanoparticles can be guided by external magnetic fields to deliver drugs to specific targets in the body .

Iron in Materials Science

Iron's diverse physical and chemical properties make it essential in materials science. Research focuses on various aspects of iron and its compounds, including:

  • Steel development

    Iron is the primary component of steel, one of the most critical materials in construction, infrastructure, and various industries. Research explores improving steel properties, such as strength, corrosion resistance, and recyclability .

  • Magnetic materials

    Iron is a key element in various magnetic materials, such as ferrites. These materials have diverse applications in electronics, data storage, and transformers due to their unique magnetic properties .

  • Catalysis

    Iron-based catalysts are used in various industrial processes, such as the production of ammonia and fuels. Research explores the development of efficient and sustainable iron-based catalysts for various chemical reactions .

Iron in Environmental Science

Iron plays a crucial role in various environmental processes. Research focuses on understanding iron's impact on:

  • Biogeochemical cycles

    Iron is essential for various organisms and plays a critical role in the global carbon cycle. Research explores iron's role in nutrient cycling, ocean productivity, and climate change .

  • Environmental remediation

    Iron-based technologies are being explored for remediating contaminated soil and water. These technologies involve using iron to immobilize pollutants or promote their degradation .

Physical Description

Iron, [powdered] appears as a gray lustrous powder. Used in powder metallurgy and as a catalyst in chemical manufacture.
DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals
Solid
Appearance and odor vary depending upon the specific soluble iron salt.

Color/Form

Silvery-white or gray, soft, ductile, malleable metal ... In powder form it is black to gray
Cubic crystal system. Body-centered cubic structure
Silver-white or gray metal
TENACIOUS, LUSTROUS METAL
Pure iron is a silvery white, relatively soft metal

Boiling Point

2,861 °C
288°F

Density

7.87 g/cu m

Melting Point

1538 °C
1,538 °C
1538°C

UNII

E1UOL152H7

GHS Hazard Statements

Aggregated GHS information provided by 5555 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3981 of 5555 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1574 of 5555 companies with hazard statement code(s):;
H228 (54%): Flammable solid [Danger Flammable solids];
H251 (74.33%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H319 (14.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (10.17%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in preventing and treating iron-deficiency anemia.
FDA Label
Hyperphosphataemia in chronic kidney disease

Livertox Summary

Iron is an essential heavy metal that is included in many over-the-counter multivitamin and mineral supplements and is used therapeutically in higher doses to treat or prevent iron deficiency anemia. When taken at the usual recommended daily allowance or in replacement doses, iron has little or no adverse effect on the liver. In high doses and in intentional or accidental overdoses, iron causes serious toxicities, one component of which is acute liver damage.

Drug Classes

Trace Elements and Metals

Pharmacology

The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia. Iron has putative immune-enhancing, anticarcinogenic and cognition-enhancing activities.
Iron is an element with atomic symbol Fe, atomic number 26, and atomic weight 55.85.

MeSH Pharmacological Classification

Trace Elements

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

Vapor Pressure

1Pa at 1455 °C (solid); 10 Pa at 1617 °C; 100 Pa at 1818 °C; 1 kPa at 2073 °C; 10 kPa at 2406 °C; 100 kPa at 2859 °C
4 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Impurities

Blast furnace pig iron contains silicon, sulfur, phosphorus, manganese and carbon.

Other CAS

7439-89-6
14067-02-8
8048-10-0
12597-68-1
8053-60-9

Associated Chemicals

Iron ion (2+);15438-31-0
Iron ion (3+);14452-49-4

Wikipedia

Iron

Drug Warnings

Long-term administration of large amounts of iron may cause hemosiderosis clinically resembling hemochromatosis, which is a genetic condition characterized by excessive iron absorption, excess tissue iron stores, and potential tissue injury. Iron overload is particularly likely to occur in patients given excessive amounts of parenteral iron, in those taking both oral and parenteral preparations, and in patients with hemoglobinopathies or other refractory anemias that might be erroneously diagnosed as iron deficiency anemia. ... /Iron preparations, oral/
Usual oral therapeutic dosages of iron preparations produce constipation, diarrhea, dark stools, nausea, and/or epigastric pain in approximately 5-20% of patients. ... /Iron preparations, oral/
Iron preparations color the feces black, and large amounts may interfere with tests used for detection of occult blood in the stools. ... /Iron preparations, oral/
Malabsorption syndromes (eg, tropical sprue, celiac disease, partial gastrectomy) and apparent intolerance to iron usually do not constitute valid indications for parenteral iron therapy. Marked malabsorption of iron is rare. Following gastric resection, rapid transit past the duodenum may reduce absorption. However, even in these patients, absorption usually is adequate to produce a therapeutic response, particularly if a liquid preparation is used. Intolerance probably is dose related and may be corrected by decreasing the size of each dose. /Iron/
For more Drug Warnings (Complete) data for IRON COMPOUNDS (24 total), please visit the HSDB record page.

Use Classification

Human Drugs -> EU pediatric investigation plans
Food Contaminant -> METALS; -> JECFA Functional Classes

Methods of Manufacturing

The blast furnace is the predominant method for making iron. In essence, the blast furnace is a large, countercurrent, chemical reactor in the form of a vertical shaft which is circular in cross section. Iron ore, coke, and fluxes constitute the burden which is charged continually into the top. Pressures in the shaft are controlled to 100-300 kPa (1-3 atms) gauge. Preheated air (hot blast) is blown in through water-cooled nozzles (tuyeres) around the circumference of the furnace near the bottom. The oxygen in the air reacts with the coke to form hot reducing gases (mostly carbon monoxide) which ascend through the burden and (1) provide heat for melting; (2) react with the iron ore to reduce it to iron; and (3) heat the ore, coke, and fluxes to reaction temperatures. Nitrogen in the hot blast is heated by the coke combustion, and aids in heat transfer to the burden. The gases leaving the top of the furnace (top gases) are cleaned, cooled, and used as fuel to preheat the air for the hot blast. Molten iron (hot metal or pig iron) and slag (molten oxides) are produced and accumulate in the bottom of the furnace.
Direct smelting processes use coal directly instead of coke. Several processes are under development which effectively divide the functions of the blast furnace into two separate but connected unit operations. First, the iron ore is prereduced in a shaft furnace or a fluidized bed, depending on the process and the type of ore used. Second, the prereduced ore is charged into a molten bath into which coal and oxygen or air are also introduced. The gases leaving the smelter are used to perform the reduction in the prereduction vessel.
Direct reduction processes are distinguished from other ironmaking processes in that iron oxide is converted to metallic iron without melting. Because this product, called direct reduced iron (DRI), is solid, it is most suitable for melting in an electric arc furnace as a substitute for scrap. ... The predominant direct reduction processes (MIDREX and HyL III) are based on natural gas as a fuel and reductant source.
Dechlorination of TCE /trichloroethylene/ and PCBs /polychlorinated biphenyls/ using bimetallic nanoparticles has received increasing interest in recent years. However, due to the extremely high reactivity, nanoparticles prepared using current methods tend to either react with surrounding media or agglomerate, resulting in the formation of much larger flocs and significant loss in reactivity. To overcome these drawbacks, ... a simple and green approach for synthesizing palladized iron (Fe-Pd) nanoparticles /was developed/ . ... The conventional methods /were modified/ by applying a water-soluble starch as a stabilizer. The starched nanoparticles displayed much less agglomeration but greater dechlorination power than those prepared without a stabilizer. TEM /transmission electron microscopy/ analyses indicated that the starched nanoparticles were present as discrete particles as opposed to dendritic flocs for nonstarched particles. The mean particle size was estimated to be 14.1 nm with a standard deviation of 11.7 nm, which translated to a surface area of approximately 55 sq m/g. While starched nanoparticles remained suspended in water for days, nonstarched particles agglomerated and precipitated within minutes. The starched nanoparticles exhibited markedly greater reactivity when used for dechlorination of TCE or PCBs in water...
A millimetric coaxial flow device operating under laminar flow has been designed to study the synthesis of iron oxide nanoparticles in a millichannel where the flow rate of the different reagents has been adjusted all over the experiments so that the magnetic and stable colloidal iron oxide particles with a size less than 7 nm have been prepared continuously. /Iron oxide nanoparticles/
Stable iron nanoparticles have been synthesized from naturally occurring and abundant Fe-containing bio-precursors, namely hemoglobin and myoglobin. The formation of stable iron nanoparticles was achieved through a one-pot, single-phase chemical reduction approach. The reduction of iron ions present in the bio-precursors was carried out at room temperature and avoids the use of harsh chemical reagents. The size distribution of the product falls into the narrow 2-5 nm range and the particles were found to be crystalline. This method can be a valuable synthetic approach for producing bio-conjugated nanoparticle systems for biological applications.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Aluminum rolling and extrusion
Asphalt paving, roofing, and coating materials manufacturing
Computer and electronic product manufacturing
Construction
Dredging
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Laboratory Use
Machinery manufacturing
Metals Recycle
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Primary metal manufacturing
Printing and related support activities
Production of Aluminum Rolled Sheet metal
Remediation
Rubber product manufacturing
SECONDARY ALUMINUM PRODUCTION
SIC 3353: Aluminum Sheet, Plate, and Foil
Scrap stainless steel metal sales to mill for remelt.
Scrap stainless steel metals sold to mill for remelt
Secondary Aluminum
Secondary Aluminum Manufacturing
Secondary aluminum
Secondary aluminum smelting/refining for non-ferrous metals
Secondary smelting of non-ferrous metals
Services
Stainless steel sales to mills for remelt
Stainless steel scrap metal sales to mill for remelt
Stainless steel scrap metals sales to mill for remelt
Transportation equipment manufacturing
Utilities
Water Filtration
Wholesale and retail trade
Wood product manufacturing
remediation
Iron: ACTIVE
Supplied as ingots, powder, wire, sheets, etc. Takes a bright polish; can be rolled, hammered, bent, particularly when red hot. ...Commercial iron usually contains some carbon, phosphorus, silicon, sulfur and manganese.
Finely divided iron is one of catalysts used in synthesis of ammonia from nitrogen and hydrogen and in vapor-phase hydrolysis of benzene to benzyl alcohol.
China has become the dominant source of growth in demand for iron ore. About 98% of iron ore is used to produce pig iron and is the best indicator of iron ore consumption worldwide. In 1991, Japan, the world's leading pig-iron- producing country, produced 80 million tons. China was second with 68 million tons. In 1992, China became and remains the leading producing country; Japan is the second leading country. In 2002, China produced 170 million tons of pig iron, more than twice Japan's 81 million tons. China's share of world pig iron production in the first three quarters of 2002 was 28%; for the same period of 2003 its share rose to 31%. Japan's share of world pig iron production in the first three quarters of 2002 was 13%; for the same period in 2003, it remained at 13%.
...Iron ore deposits are usually near surface, most of mining is done in opencast systems. ...Underground mining is adopted when ore is at deeper level.
The main iron ore deposits in the United States lie near Lake Superior in Minnesota (Mesabi range) and Michigan (Marquette range). These deposits were formed by sedimentation during the Precambrian era. ... Other iron ore deposits of lesser importance in the United States are located in Missouri, Utah, Alabama, Wyoming, Texas, California, Nevada, Pennsylvania, New York, New Jersey, and Wisconsin. Of these deposits, only Missouri and Utah have mines operating.
The United States produced 5% of the world's iron ore output and consumed about 7%.
Zerovalent iron (ZVI) nanoparticles of various sizes were synthesized by applying various types of carboxymethyl cellulose (CMC) as a stabilizer. At an initial Fe2+ concentration of 0.1 g/L and with 0.2% (w/w) of CMC (Mr = 90 000), nanoparticles with a hydrodynamic diameter of 18.6 nm were obtained. Smaller nanoparticles were obtained as the CMC/Fe2+ molar ratio was increased. When the initial Fe2+ concentration was increased to 1 g/L, only 1/4 of the CMC was needed to obtain similar nanoparticles. On an equal weight basis, CMC with a greater Mr or higher D.S. (degree of substitution) gave smaller nanoparticles, and lower the synthesizing temperature favored the formation of smaller nanoparticles. It is proposed that CMC stabilizes the nanoparticles through the accelerating nucleation of Fe atoms during the formation of ZVI nanoparticles and, subsequently, forms a bulky and negatively charged layer via sorption of CMC molecules on the ZVI nanoparticles, thereby preventing the nanoparticles from agglomeration through electrosteric stabilization. In agreement with the classical coagulation theory, the presence of high concentrations of cations (Na+ and Ca2+) promoted agglomeration of the nanoparticles. The strategy for manipulating the size of the ZVI nanoparticles may facilitate more effective applications of ZVI nanoparticles for in situ dechlorination in soils and groundwater.
This study tested the feasibility of using a new class of stabilized zero-valent iron (ZVI) nanoparticles for complete transformation of perchlorate in water or ion-exchange brine. Batch kinetic tests showed that at an iron dosage of 1.8 g/L and at moderately elevated temperatures (90-95 degrees C), approximately 90% of perchlorate in both fresh water and a simulated ion-exchange brine (NaCl = 6% (w/w)) was destroyed within 7 hr. ... Kinetic tests suggested that Cl(VII) in perchlorate was rapidly reduced to chloride without accumulation of any intermediate products. Based on the surface-area-normalized rate constant k(SA), starch- and CMC-stabilized ZVI nanoparticles degraded perchlorate 1.8 and 3.3 times, respectively, faster than non-stabilized ZVI particles. Addition of a metal catalyst (Al, Cu, Co, Ni, Pd, or Re) did not show any reaction improvement. This technology provides an effective method for complete destruction of perchlorate in both contaminated water and brine.
Modifying the surfaces of magnetic nanoparticles (MNPs) by the covalent attachment of biomolecules will enable their implementation as contrast agents for magnetic resonance imaging or as media for magnetically assisted bioseparations.
Iron nanoparticle technology has received considerable attention for its potential applications in groundwater treatment and site remediation. Recent studies have demonstrated the efficacy of zero-valent iron nanoparticles for the transformation of halogenated organic contaminants and heavy metals. This work ...presents a systematic characterization of the iron nanoparticles prepared with the method of ferric iron reduction by sodium borohydride. Particle size, size distribution and surface composition were characterized by transmission electron microscopy (TEM), X-ray diffraction (XRD), high-resolution X-ray photoelectron spectroscopy (HR-XPS), X-ray absorption near edge structure (XANES) and acoustic/electroacoustic spectrometry. BET surface area, zeta (zeta) potential, iso-electric point (IEP), solution Eh and pH were also measured... applications.
For more General Manufacturing Information (Complete) data for IRON NANOPARTICLES (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA ID-121; Procedure: Metal and metalloid particulates in workplace atmospheres (atomic absorption); Analyte: iron; Matrix: air, wipes or bulks; Detection Limit: 0.03 ug/mL.
Method: OSHA ID-121; Procedure: Metal and metalloid particulates in workplace atmospheres (atomic absorption); Analyte: iron; Matrix: air, wipes or bulks; Detection Limit: 0.03 ug/mL. /Iron/
Method: OSHA ID-125G; Procedure: Metal and metalloid particulates in workplace atmospheres (ICP analysis); Analyte: iron; Matrix: air, wipes or bulks; Detection Limit: 30 ug/mL. /Iron/
Method: NIOSH 7300, Issue 3; Procedure: Inductively coupled argon plasma, atomic emission spectroscopy; Analyte: iron; Matrix: air; Detection Limit: 3.8 ng/mL. /Iron/
Method: EPA 1620; Procedure: Metals by inductively coupled plasma atomic emission spectroscopy and atomic absorption spectroscopy; Analyte: iron; Matrix: aqueous and solid matrices; Estimated Detection Limit: 7 ug/L (analyzed by ICP). /Iron/
For more Analytic Laboratory Methods (Complete) data for IRON COMPOUNDS (35 total), please visit the HSDB record page.
Table: Methods of Nanoparticle Characterization [Table#7385]

Clinical Laboratory Methods

Blood and tissue samples containing iron and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 259.9 nm. A digestion step with concentrated nitric/concentrated perchloric/concentrated sulfuric acids (3:1:1 v/v/v) is required. This method has an instrumental detection limit of 1 ug/100 g blood and 0.2 ug/g tissue samples, over a 10 to 10,000 ug/100 g blood and 2 to 2000 ug/g tissue. The average recovery has not been determined. /Iron/
Method: NOAA-NST 132.1; Procedure: Neutron activation for analysis of trace metals in marine animal tissues.; Analyte: iron; Matrix: marine animal tissues; Method Detection Level: 1.2 ug/g. /Iron/
Method: NOAA-NST 151.1; Procedure: Flame atomic absorption for the analysis of trace metals in marine animal tissue.; Analyte: iron; Matrix: marine animal tissues; Method Detection Level: 8.5 ug/g. /Iron/
Method: NOAA-NST 155.1; Procedure: X-Ray fluorescence for the analysis of trace metals in marine animal tissues.; Analyte: iron; Matrix: marine animal tissues; Method Detection Level: 8.5 ug/g. /Iron/
Analyte: Iron; Matrix: urine; Procedure: Inductively-coupled argon-plasma, atomic emission spectroscopy; Extraction media: polydithiocarbamate resin; Wavelength: 259.9 nm; Range: 0.25-200 ug/samp; Est LOD: 0.1 ug/samp; Precision: 0.059; Interferences: spectral, minimized by wavelength selection. /Iron/

Interactions

Effects of magnesium basic carbonate (MgCarb) and metallic iron powder (Fe0) on nickel subsulfide (Ni3S2)-induced carcinogenesis were studied in kidneys of male F344 rats. The rats, 20-40/group, received injections of Ni3S2 alone (62 mumol Ni) or with equimolar doses of MgCarb or Fe0 into the renal cortex of each pole of the right kidney. Control rats were given MgCarb, Fe0, or 0.1 ml of 50% aqueous glycerol, the injection vehicle. Final incidence of renal tumors 2 years after the injection of Ni3S2 alone or mixed with Fe was 60%. However, rats given Ni3S2 + Fe0 developed renal tumors much more rapidly. In contrast, the incidence of renal tumors in rats given Ni3S2 + MgCarb was only 20% (P < 0.01 vs. Ni3S2 alone). No kidney tumors were observed in the control rats. Between weeks 4 and 32 post injection, Ni3S2 alone caused erythrocytosis. This effect was attenuated by Fe0, but not by MgCarb.
Iron and possibly other heavy metals, when taken orally, are chelated by acetohydroxamic acid; this may result in reduced intestinal absorption of both acetohydroxamic acid and oral iron supplements; if iron therapy is indicated during therapy with acetohydroxamic acid, parenteral administration of iron is recommended. /Iron supplements/
Concurrent use with ferric iron for a prolonged period may result in toxicity since absorption and hepatic storage of iron are increased, especially if alcohol usage is high. /Iron supplements/
Concurrent use /of whole-grain breads and cereals (contain phytic acid and dietary fiber)/with iron may decrease iron absorption because of the formation of less soluble or insoluble complexes; iron supplements should not be taken within 1 hour before or 2 hours after ingestion. /Iron supplements/
The decrease in gastric acid caused by cimetidine may decrease the absorption of nonheme iron, concurrent use is not recommended. Iron supplements should be taken at least 2 hours before cimetidine. /Iron supplements/
For more Interactions (Complete) data for IRON COMPOUNDS (17 total), please visit the HSDB record page.
The researchers/ investigated the toxic effects of inhalation exposure to ferric oxide (Fe2O3) and zinc oxide (ZnO) nanoparticles in rats. Male Wistar rats were consecutively treated with Fe2O3 at 8.5 mg/kg body weight and ZnO nanoparticles at 2.5 mg/kg body weight, twice daily for 3 days. Content of Fe2O3 and ZnO in tissues, biochemical parameters in serum, and hispathological examinations were analyzed at 12 hr and 36 hr after the 3 day treatment. In the Fe2O3-treated group, iron (Fe) content in liver and lung tissues was significantly increased at 36 hr. In the ZnO-treated group, zinc (Zn) content in liver tissues was significantly increased at 12 hr and further increased at 36 hr. The levels of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total protein (TP), creatine kinase (CK), and lactate dehydrogenase (LDH) in both nanoparticle-exposed groups were significantly decreased compared to the unexposed controls. Histopathological examination showed that both types of nanoparticles caused severe damage in liver and lung tissues. Although this damage progressed in both liver and lung throughout the postexposure period, no significant elevation of serum enzyme activities was observed in response to either nanoparticle type. /Iron oxide nanoparticles/

Stability Shelf Life

Stable in dry air but readily oxidizes in moist air forming "rust" (chiefly oxide, hydrated).

Dates

Modify: 2023-08-15

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